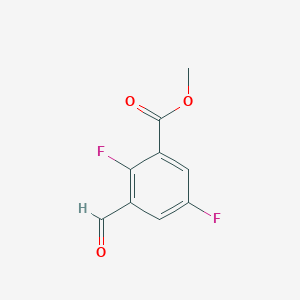

Methyl 2,5-difluoro-3-formylbenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- Aldehyde proton (HC=O): A singlet at δ 10.2 ppm , characteristic of formyl groups.

- Aromatic protons: Two doublets of doublets at δ 8.3 ppm (H-4) and δ 7.8 ppm (H-6), split by coupling with adjacent fluorine atoms (³J₆-F ≈ 8 Hz).

- Methyl ester (-OCH₃): A singlet at δ 3.9 ppm .

¹⁹F NMR (376 MHz, CDCl₃):

- Two distinct signals at δ -112 ppm (F-2) and δ -115 ppm (F-5), consistent with meta-fluorine substitution.

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl carbons:

- Ester (C=O): δ 167.2 ppm

- Formyl (C=O): δ 192.4 ppm

- Aromatic carbons:

Table 2: Representative NMR Data

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.2 | Singlet | Formyl (HC=O) |

| ¹H | 8.3 | dd | H-4 aromatic |

| ¹H | 7.8 | dd | H-6 aromatic |

| ¹H | 3.9 | Singlet | Methyl ester (-OCH₃) |

| ¹⁹F | -112 | Singlet | F-2 |

| ¹⁹F | -115 | Singlet | F-5 |

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopy (ATR, cm⁻¹):

Mass Spectrometry (EI, 70 eV):

Table 3: IR and MS Characteristics

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 1725 cm⁻¹ | Ester C=O stretch |

| IR | 1700 cm⁻¹ | Formyl C=O stretch |

| IR | 1180–1120 cm⁻¹ | Aromatic C-F stretch |

| MS | m/z 200.1 | Molecular ion |

| MS | m/z 185.0 | Loss of methyl group |

Properties

IUPAC Name |

methyl 2,5-difluoro-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISMVWFNSDEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700950 | |

| Record name | Methyl 2,5-difluoro-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952480-00-1 | |

| Record name | Methyl 2,5-difluoro-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The most common and well-documented method for preparing methyl 2,5-difluoro-3-formylbenzoate combines electrophilic aromatic substitution (EAS) for fluorination with Vilsmeier-Haack reaction for formyl group introduction.

Fluorination: Fluorine atoms are introduced onto the aromatic ring using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents allow selective fluorination at desired positions due to their controlled reactivity and mild conditions.

Formylation: The formyl group at the 3-position is typically installed via the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction selectively introduces an aldehyde group ortho or para to activating groups.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Fluorination | Selectfluor or NFSI | Mild temperature, solvent dependent | Selective mono- or difluorination possible |

| Formylation | DMF + POCl3 | 0–100 °C, inert atmosphere | Controlled addition to avoid polyformylation |

This method is favored for its relatively high yield and regioselectivity, producing this compound with good purity suitable for further applications.

An alternative synthetic route involves starting from a methyl benzoate derivative, followed by selective halogenation and formyl group introduction through multi-step transformations:

Step 1: Preparation of methyl 3-substituted benzoate via esterification of 3-substituted benzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). Reaction temperatures are typically maintained between 80–130 °C to optimize yield.

Step 2: Introduction of fluorine atoms at the 2- and 5-positions through halogen exchange or direct fluorination methods.

Step 3: Conversion of a benzylic bromide intermediate to the formyl group using reagents such as hexamine or manganese dioxide in solvents like acetic acid or aqueous acetic acid.

Step 4: Purification and isolation of this compound by recrystallization or chromatography.

| Step | Reagents/Conditions | Temperature Range | Solvents |

|---|---|---|---|

| Esterification | Methanol, strong acid catalyst | 80–130 °C | Methanol |

| Halogenation/Fluorination | Fluorinating agents or halogen exchange reagents | Variable | Dichloromethane, chloroform |

| Benzylic bromide to formyl | Hexamine or MnO2 | Room temp to 80 °C | Acetic acid, aqueous acetic acid |

This multi-step approach allows flexibility in modifying substituents and is documented in patent literature for related benzoate derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution + Vilsmeier-Haack | Selectfluor/NFSI; DMF + POCl3; mild to moderate temperatures | High regioselectivity; good yields | Requires careful control to avoid over-fluorination or polyformylation |

| Esterification + Halogenation + Formylation | Methanol + acid; fluorinating agents; hexamine or MnO2; acetic acid solvents | Flexible; scalable; well-documented | Multi-step; longer synthesis time |

| Microwave-Assisted Synthesis | Microwave reactor; elevated temperature and pressure | Rapid reaction; improved yields | Specialized equipment; limited substrate scope |

Research Findings and Notes

Regioselectivity: The presence of fluorine atoms influences the electronic distribution on the aromatic ring, affecting the site of formylation. The combination of electrophilic fluorination followed by Vilsmeier-Haack reaction allows selective placement of substituents at 2,5- and 3-positions, respectively.

Reaction Optimization: Use of continuous flow reactors and precise temperature control enhances yield and purity in industrial settings.

Purification: Recrystallization from ethanol or chromatographic techniques are effective for isolating the pure compound after synthesis.

Functional Group Compatibility: The ester group remains stable under fluorination and formylation conditions, facilitating sequential reactions without protective group strategies.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-difluoro-3-formylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: NaOMe, KOtBu, in polar aprotic solvents like DMSO or DMF.

Major Products:

Oxidation: Methyl 2,5-difluoro-3-carboxybenzoate.

Reduction: Methyl 2,5-difluoro-3-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Overview

Chemical Structure and Properties

- Molecular Formula: C9H6F2O3

- Molecular Weight: 200.141 g/mol

- CAS Number: 952480-00-1

This compound features two fluorine atoms and a formyl group attached to a benzoate structure, which enhances its reactivity and potential for various applications.

Synthetic Routes

The synthesis of methyl 2,5-difluoro-3-formylbenzoate typically involves:

- Electrophilic Aromatic Substitution: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Vilsmeier-Haack Reaction: Addition of the formyl group via reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation: Conversion of the formyl group to a carboxylic acid using potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: Reduction to a hydroxymethyl group with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution: Nucleophilic aromatic substitution reactions can replace fluorine atoms with other functional groups.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Methyl 2,5-difluoro-3-carboxybenzoate |

| Reduction | NaBH4, LiAlH4 | Methyl 2,5-difluoro-3-hydroxymethylbenzoate |

| Substitution | NaOMe, KOtBu | Various substituted benzoates |

Chemistry

This compound serves as a crucial building block in organic synthesis. It is particularly valuable in developing fluorinated pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine substituents.

Biology

Research indicates potential biological activities associated with its derivatives:

- Antifungal Properties: Studies have shown effectiveness against various fungal strains.

- Antihypertensive Effects: Some derivatives exhibit activity that may lower blood pressure.

- Anticancer Activity: Preliminary findings suggest that certain derivatives can inhibit cancer cell proliferation.

Medicine

The compound is under investigation for its role in drug development. Its structural features are believed to enhance the pharmacokinetic properties of therapeutic agents, potentially leading to more effective treatments.

Industry

This compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer production and other high-performance materials.

Case Studies

-

Fluorinated Pharmaceuticals Development

- Researchers have synthesized various fluorinated compounds using this compound as a precursor. These compounds demonstrated improved metabolic stability compared to non-fluorinated analogs.

-

Biological Activity Assessment

- A study evaluated the antifungal efficacy of derivatives synthesized from this compound against Candida species. Results showed significant inhibition at low concentrations, indicating potential for therapeutic use.

-

Material Science Innovations

- The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-3-formylbenzoate and its derivatives often involves interactions with specific molecular targets and pathways. For instance, the fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are methyl benzoate derivatives with sulfonylurea substituents.

- Key Differences :

- Substituents : These herbicides feature triazine rings and sulfonylurea groups, whereas Methyl 2,5-difluoro-3-formylbenzoate lacks these moieties.

- Reactivity : The formyl group in this compound offers nucleophilic reactivity, unlike the electrophilic sulfonylurea herbicides.

- Applications : Sulfonylureas inhibit acetolactate synthase in plants, while this compound is more likely used in pharmaceutical synthesis .

Diterpenoid Methyl Esters ()

Compounds like E-communic acid methyl ester and sandaracopimaric acid methyl ester are terpenoid-based esters.

- Key Differences: Backbone: Diterpenoids have fused cyclohexane rings, while this compound is a simple aromatic ester. Function: Diterpenoids exhibit antimicrobial or anti-inflammatory activity, whereas this compound is a synthetic intermediate .

Benzimidazole Derivatives ()

Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole share fluorinated aromatic systems.

- Key Similarities :

- Fluorine Substitution : Both compounds utilize fluorine to modulate electronic and steric properties.

- Key Differences: Core Structure: Benzimidazoles are heterocyclic, whereas this compound is a non-heterocyclic ester. Synthetic Utility: Benzimidazoles are often bioactive final products, while this compound is a precursor .

Data Table: Comparative Properties

| Property | This compound | Sulfonylurea Herbicides (e.g., Metsulfuron) | Diterpenoid Methyl Esters (e.g., Sandaracopimaric acid) |

|---|---|---|---|

| Molecular Weight | ~200 g/mol (estimated) | ~380–450 g/mol | ~300–350 g/mol |

| Functional Groups | Formyl, fluoro, methyl ester | Triazine, sulfonylurea | Carboxylic acid methyl ester, terpene backbone |

| Primary Use | Synthetic intermediate | Herbicide | Antimicrobial/Phytochemical |

| Reactivity | Aldehyde-mediated condensation | Enzyme inhibition | Terpene-mediated biological activity |

Research Findings and Limitations

- Synthetic Utility: this compound’s formyl group enables its use in Schiff base formation, as seen in benzimidazole synthesis (cf. ). However, its fluorinated aromatic system may reduce metabolic degradation compared to non-fluorinated analogs .

- Gaps in Evidence: No direct studies on this compound were found in the provided materials. Data on toxicity, solubility, or biological activity remain speculative without experimental validation.

Biological Activity

Methyl 2,5-difluoro-3-formylbenzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzoate ring and a formyl group at the 3 position. Its molecular formula is C₉H₇F₂O₃, with a molecular weight of approximately 192.15 g/mol. The fluorine atoms enhance the compound's lipophilicity and binding affinity to biological targets, while the formyl group contributes to its reactivity in various chemical transformations.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The fluorine atoms can increase binding affinity to enzymes or receptors, modulating their activity. This interaction is crucial for potential therapeutic applications.

- Hydrogen Bonding : The formyl group can participate in hydrogen bonding, influencing the compound's overall biological activity and stability.

- Nucleophilic Addition Reactions : The presence of the formyl group allows for nucleophilic addition reactions, which can lead to the formation of new bioactive compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has shown promise in anticancer research, with studies indicating its potential to inhibit cancer cell proliferation through specific molecular pathways.

- Antihypertensive Effects : There are indications that derivatives may contribute to lowering blood pressure by modulating vascular responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-fluoro-3-formylbenzoate | Contains one fluorine atom; less reactive | Antimicrobial, anticancer |

| Methyl 3-formylbenzoate | Lacks fluorine; different reactivity | Limited biological studies |

| Methyl 2,5-dichloro-3-formylbenzoate | Chlorine instead of fluorine; altered properties | Antimicrobial potential |

This table illustrates how variations in halogen substitution can significantly affect the biological properties and reactivity of benzoate derivatives.

Case Studies and Research Findings

- Anticancer Activity : A study focusing on this compound derivatives demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to apoptosis induction in cancer cells through activation of caspase pathways.

- Antimicrobial Efficacy : In another investigation, derivatives were tested against various bacterial strains. Results showed promising antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed enhanced absorption and bioavailability due to its fluorinated structure. This property is critical for drug development applications where effective delivery is essential.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2,5-difluoro-3-formylbenzoate?

Methodological Answer:

A common approach involves formylation of a pre-functionalized aromatic precursor. For example, using a Vilsmeier-Haack reaction on methyl 2,5-difluorobenzoate to introduce the formyl group at the 3-position. Key steps include:

- Step 1: Activate the benzoate derivative with POCl₃/DMF at 0–5°C.

- Step 2: Quench the reaction with ice-water and extract the product using dichloromethane.

- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient).

This method is analogous to procedures used for triazine-linked benzoates (e.g., methyl 3-[[4-(4-bromo-2-formylphenoxy)-...]benzoate in triazine synthesis) .

Basic: How should researchers characterize the electronic effects of fluorine substituents in this compound?

Methodological Answer:

Combine ¹H/¹⁹F NMR and DFT calculations to analyze substituent effects:

- NMR: Fluorine atoms deshield adjacent protons, causing distinct splitting patterns. For example, compare ¹⁹F chemical shifts with analogous non-fluorinated benzoates.

- DFT: Calculate electron-withdrawing effects of fluorine using software like Gaussian. Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Quantitative NMR standards (e.g., CRM4601-b for trifluoromethyl benzoic acid) can guide calibration .

Basic: What purification strategies are effective for halogenated aromatic aldehydes like this compound?

Methodological Answer:

Halogenated aromatics often require multi-step purification:

- Liquid-Liquid Extraction: Use solvents like dichloromethane to separate polar byproducts.

- Column Chromatography: Optimize mobile phase (e.g., hexane/EtOAc 8:2) to resolve aldehyde vs. ester functional groups.

- Recrystallization: Test solvent pairs (e.g., ethanol/water) for high-purity crystals.

Similar methods are applied to bromo-difluorobenzene derivatives, where halogen stability is critical .

Advanced: How can researchers optimize regioselectivity during formylation of polyfluorinated benzoates?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors :

- Electronic: Fluorine’s electron-withdrawing nature directs electrophiles to meta/para positions. Pre-coordinate the substrate with Lewis acids (e.g., AlCl₃) to enhance selectivity.

- Steric: Use bulky reagents (e.g., tert-butyl groups) to block undesired positions.

Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediates, as demonstrated in studies on trifluoromethyl benzoic acid derivatives .

Advanced: How should conflicting solubility data for this compound be resolved?

Methodological Answer:

Contradictions in solubility data often arise from:

- Solvent Purity: Ensure solvents are anhydrous (e.g., use molecular sieves for DMSO).

- Temperature Gradients: Perform solubility tests at controlled temperatures (e.g., 25°C vs. 40°C).

- Ionic Liquid Additives: Enhance solubility with imidazolium-based ionic liquids (e.g., 1-Benzyl-3-methylimidazolium salts), which stabilize polar groups via π-π interactions .

Advanced: What analytical methods are critical for detecting decomposition byproducts during storage?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/water mobile phase) to separate degradation products. Monitor for peaks corresponding to hydrolyzed products (e.g., free carboxylic acid).

- TGA/DSC: Analyze thermal stability under nitrogen. A sharp endothermic peak above 150°C may indicate decomposition.

- 19F NMR: Track fluorine loss or rearrangement, as seen in studies on bromo-difluorobenzene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.